molecular formula C22H18BrClN2O3 B10912834 N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide

N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide

Cat. No.: B10912834
M. Wt: 473.7 g/mol
InChI Key: PCJXDTJBWBOYNF-DHRITJCHSA-N
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Description

N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structural features of this compound, such as the presence of a benzyloxy group, a bromine atom, and a methoxy group, contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzoic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The bromine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the benzyloxy and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE: Unique due to its specific functional groups and potential biological activities.

    Other Hydrazides: Compounds with similar core structures but different substituents, such as N’~1~-{(E)-1-[4-(METHOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE.

Uniqueness

The uniqueness of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H18BrClN2O3

Molecular Weight

473.7 g/mol

IUPAC Name

5-bromo-N-[(E)-(3-chloro-4-phenylmethoxyphenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C22H18BrClN2O3/c1-28-20-10-8-17(23)12-18(20)22(27)26-25-13-16-7-9-21(19(24)11-16)29-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

PCJXDTJBWBOYNF-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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